1-(3-Fluoro-2-nitrophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

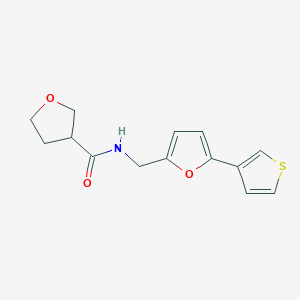

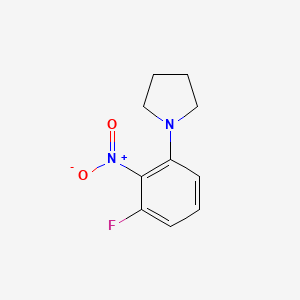

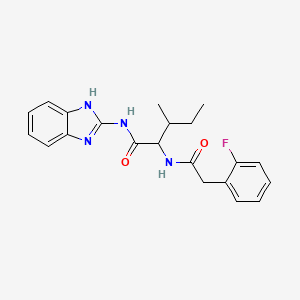

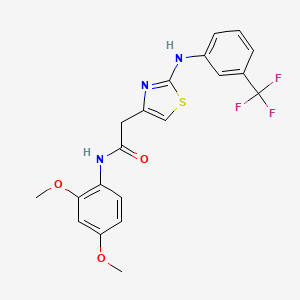

1-(3-Fluoro-2-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11FN2O2 . It has an average mass of 210.205 Da and a monoisotopic mass of 210.080460 Da . The compound is also known by other names such as 1-(3-Fluor-2-nitrophenyl)pyrrolidin in German, 1-(3-Fluoro-2-nitrophenyl)pyrrolidine in English, and 1-(3-Fluoro-2-nitrophényl)pyrrolidine in French .

Molecular Structure Analysis

The molecular structure of 1-(3-Fluoro-2-nitrophenyl)pyrrolidine consists of a five-membered pyrrolidine ring attached to a 3-fluoro-2-nitrophenyl group . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

1-(3-Fluoro-2-nitrophenyl)pyrrolidine has a molecular formula of C10H11FN2O2, an average mass of 210.205 Da, and a monoisotopic mass of 210.080460 Da .Scientific Research Applications

Selective Sensors for Metal Ions

The synthesis of a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate through click chemistry showcased its application as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, based on internal charge transfer (ICT) mechanisms (D. Maity & T. Govindaraju, 2010).

Fluorescent pH Sensors

A heteroatom-containing organic fluorophore demonstrated the phenomenon of aggregation-induced emission (AIE), acting as a fluorescent pH sensor in both solution and solid states. It offers a reversible switch between blue and dark states through protonation and deprotonation, highlighting its potential in detecting acidic and basic organic vapors (Zhiyong Yang et al., 2013).

Fluorescent Chemosensors for Iron Ions

New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores were synthesized, showing high selectivity for Fe3+/Fe2+ ions. This development marks the first use of this moiety as a turn-off chemosensor for these ions, further applied for imaging Fe3+ in living HepG2 cells (Pampa Maity et al., 2018).

Luminescent Sensors for Nitroaromatic Detection

A triphenylamine-functionalized material demonstrated highly sensitive and selective detection of p-nitroaniline (p-NA), showcasing a promising route for luminescent sensing of nitroaromatic compounds (Ning-Ning Ji et al., 2018).

Spin-Labeling Studies

Ortho-fluoronitroaryl nitroxides were synthesized and utilized as versatile synthons and reagents in spin-labeling studies, serving as a novel approach for the nucleophilic replacement of fluorine with various functional groups (H. Hankovszky et al., 1989).

Structural Behavior and Anion Binding

Pyrrole 2,5-diamide clefts containing nitrophenyl groups were synthesized, demonstrating structural behavior and anion binding capabilities. These compounds signaled deprotonation with a color change upon interaction with fluoride, offering potential applications in sensing technologies (S. Camiolo et al., 2003).

Future Directions

While specific future directions for 1-(3-Fluoro-2-nitrophenyl)pyrrolidine are not mentioned in the search results, the pyrrolidine scaffold is of great interest in drug discovery. Medicinal chemists are guided to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(10(8)13(14)15)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRZTMRYKHWRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-enoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2891199.png)

![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)

![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)

![(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2891204.png)

![4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891206.png)

![3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2891219.png)